6-Mercapto-3,4-dihydroquinolin-2(1H)-one
Description
Properties
CAS No. |
66657-43-0 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-sulfanyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-9-4-1-6-5-7(12)2-3-8(6)10-9/h2-3,5,12H,1,4H2,(H,10,11) |
InChI Key |
BXDVDIDSJBMUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S |
Origin of Product |
United States |
Preparation Methods
Bromo-to-Mercapto Substitution
6-Bromo-3,4-dihydroquinolin-2(1H)-one serves as a pivotal intermediate. As reported in a 2022 study, treatment of 4-chloro-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with thiourea in dioxane under reflux yielded the corresponding 4-mercapto derivative in quantitative yield. Adapting this method, 6-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 3279-90-1) reacts with thiourea in a polar aprotic solvent (e.g., DMF or dioxane) at 80–100°C for 6–12 hours. The reaction proceeds via nucleophilic aromatic substitution, where the thiourea acts as a sulfur source, followed by acidic workup to liberate the thiol group.
Reaction Conditions:
Chloro-to-Mercapto Substitution
Alternative protocols utilize 6-chloro derivatives. For example, intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide with AlCl₃ in DMSO at 150–220°C yields 6-hydroxy-3,4-dihydroquinolinone. Subsequent chlorination (e.g., using POCl₃) converts the hydroxyl group to chloro, which is then substituted with thiourea. This two-step approach avoids the need for brominated precursors but introduces additional synthetic steps.
Functional Group Transformation from Hydroxy Derivatives
Hydroxyl to Thiol via Intermediate Leaving Groups
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one, synthesized via Friedel-Crafts alkylation, can be transformed into the mercapto derivative. The hydroxyl group is first converted to a mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride in the presence of a base (e.g., Et₃N). The resulting sulfonate ester undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) or thiourea.
Key Steps:
-
Mesylation:
-
Thiolation:
Alternative Synthetic Pathways
Cyclization of Thiol-Containing Intermediates
A less common approach involves constructing the quinolinone ring with a pre-installed thiol group. For instance, cyclization of N-(4-mercaptophenyl)-3-chloropropionamide using AlCl₃ in dichloromethane could theoretically yield the target compound. However, this method faces challenges due to the oxidation sensitivity of thiols during Lewis acid-mediated reactions.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A study on analogous quinolinones demonstrated that microwave heating (150°C, 30 minutes) in DMF with K₂CO₃ reduced reaction times by 50% compared to conventional methods. Applying this to 6-bromo-3,4-dihydroquinolin-2(1H)-one and thiourea could improve yields and purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Protecting Group Strategies
Thiol groups require protection during synthesis. Post-reaction, adding glutathione or mercaptoethanol quenches excess reagents and stabilizes the product.
Purification and Characterization
Chromatographic Methods
Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or gel filtration.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, SH), 7.4–6.8 (m, 3H, aromatic), 3.0 (t, 2H, CH₂), 2.5 (t, 2H, CH₂).
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted quinolines.
Scientific Research Applications
6-Mercapto-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Mercapto-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of 3,4-Dihydroquinolin-2(1H)-one Derivatives
Key Observations:
- Amino Derivatives: The 6-amino analog exhibits strong binding to 5-HT₁A receptors, critical in antidepressant activity .
- Nitro Derivatives: Primarily intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one, CAS 22246-16-8) for synthesizing bioactive amines via catalytic hydrogenation .
- Thiophene-Appended Derivatives: Demonstrated potent neuronal nitric oxide synthase (nNOS) inhibition, with compound (S)-35 showing oral efficacy in pain models .
- Mercapto Derivatives : The -SH group may enhance interactions with cysteine-rich targets (e.g., kinases) or act as an antioxidant, though empirical data are needed.
Reactivity Considerations
- The mercapto group’s nucleophilicity may lead to dimerization (via disulfide bonds) or metal chelation, complicating synthesis and storage compared to stable amino/nitro analogs.
Pharmacokinetic and Physicochemical Properties
Table 2: Physical Properties of Selected Derivatives
*Predicted using computational tools (e.g., ChemAxon).
- Stability : Thiol oxidation risks may necessitate prodrug strategies, unlike nitro or methoxy derivatives.
Therapeutic Potential and Target Engagement
- CNS Disorders: Amino and thiophene derivatives show promise in pain and depression models . The mercapto analog could target redox-sensitive pathways in neurodegenerative diseases.
- Cancer : Methoxy and VEGFR2-targeting analogs (e.g., 4m, 4q) inhibit glioblastoma growth . Mercapto’s metal-binding ability might disrupt kinase signaling.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use of Pd/C for nitro reduction improves yield compared to Raney nickel .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Temperature Control : Mild conditions (room temperature) prevent side reactions during coupling steps .
How does the introduction of substituents at different positions affect the biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives?
Advanced Research Focus
Substituent position and electronic properties critically influence activity:
- C6 Position : Bromine or mercapto groups at C6 enhance electrophilicity, improving binding to targets like VEGFR2 or neuronal nitric oxide synthase (nNOS) .
- C8 Position : Fluoro substituents at C8 reduce nNOS inhibition potency by ~6-fold due to steric hindrance of side-chain flexibility .
- Side-Chain Length : A 2-carbon linker to terminal amines (e.g., pyrrolidine) increases nNOS selectivity (180-fold over eNOS), while 3-carbon linkers reduce potency .
Q. Methodological Insight :
- SAR Studies : Compare inhibitory IC₅₀ values across analogs (e.g., bromo vs. chloro derivatives) using enzyme assays .
- Computational Modeling : Molecular docking (e.g., VEGFR2 kinase) identifies key interactions between substituents and binding pockets .
What analytical techniques are most effective for characterizing this compound and confirming its purity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.7–3.0 ppm for dihydroquinoline protons) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 234.2 for amino derivatives) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios to verify stoichiometry .
Q. Advanced Validation :
- X-ray Crystallography : Resolves stereochemistry of chiral centers (e.g., enantiomers separated via chiral columns) .
- Stability Testing : TGA/DSC monitors decomposition under oxidative conditions .
How can researchers design experiments to evaluate the therapeutic potential of this compound in neurological disorders?
Q. Advanced Research Focus
- In Vitro Assays :
- In Vivo Models :
- Mechanistic Studies : RNA-seq or Western blotting to identify downstream targets (e.g., VEGFA pathways) .
What strategies are employed to resolve conflicting data in structure-activity relationship (SAR) studies of dihydroquinolinone derivatives?
Q. Advanced Research Focus
- Systematic Variation : Synthesize analogs with single substituent changes (e.g., C6-Br vs. C6-Cl) to isolate electronic effects .
- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .
- Computational Reconciliation : MD simulations explain discrepancies (e.g., fluoro substituents reducing potency due to conformational rigidity) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., tetrahydroquinolines) to identify conserved trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
